1H-Benzimidazole, 2-chloro-1-cyclopropyl-
CAS No.: 184832-29-9
Cat. No.: VC20910211
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184832-29-9 |
---|---|
Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 2-chloro-1-cyclopropylbenzimidazole |
Standard InChI | InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2 |
Standard InChI Key | FBJWXQWZWIISCG-UHFFFAOYSA-N |
SMILES | C1CC1N2C3=CC=CC=C3N=C2Cl |
Canonical SMILES | C1CC1N2C3=CC=CC=C3N=C2Cl |
Introduction
1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound belonging to the benzimidazole family. It features a benzimidazole core with a cyclopropyl group attached at the nitrogen atom and a chlorine atom at the second position of the ring. This compound is of interest in medicinal chemistry due to its potential biological activities and versatility in synthetic applications.
Synthesis Methods
The synthesis of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods for synthesizing imidazole derivatives include:
Synthetic Routes
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Debus-Radziszewski Synthesis: This method involves condensing an aldehyde or ketone with ammonia or an amine.
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Wallach Synthesis: Involves heating o-diamines with carboxylic acids or their derivatives.
These methods can be adapted for large-scale production using techniques like continuous flow synthesis.
Biological Activities
Benzimidazoles generally exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral properties . The presence of halogen substituents (like chlorine) can modulate these activities by affecting electronic properties and binding affinities.
Potential Applications
Given its structure, 1H-Benzimidazole, 2-chloro-1-cyclopropyl- may serve as a precursor for developing compounds with enhanced biological activity through further modification.
Table: Comparison of Benzimidazoles' Biological Activities
Compound Name | Activity Type | MIC/IC50 Values |
---|---|---|
Related Benzimidazoles | Antimicrobial | Varies |
Methanesulphonamido-benzimida-zole Derivatives | Anti-inflammatory | Not specified |
Note: Specific data on "2-Chloro-1-Cyclopropyl" derivative is not readily available; hence comparisons are based on related compounds.
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